molecular formula C8H10N2O B1608029 N-(1-pyridin-4-ylethyl)formamide CAS No. 20877-38-7

N-(1-pyridin-4-ylethyl)formamide

Cat. No. B1608029
CAS RN: 20877-38-7
M. Wt: 150.18 g/mol
InChI Key: OEJSQNUOOVMQGH-UHFFFAOYSA-N
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Description

“N-(1-pyridin-4-ylethyl)formamide” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.17800 . It is also known by several synonyms such as 1-Formylamino-1-(4-pyridyl)-ethan, N-Formyl-1-(4-pyridyl)-ethylamin, and GL-0143 .


Molecular Structure Analysis

The molecular structure of “N-(1-pyridin-4-ylethyl)formamide” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The Polar Surface Area (PSA) is 41.99000 and the LogP value is 1.91540 .


Physical And Chemical Properties Analysis

Formamides, including “N-(1-pyridin-4-ylethyl)formamide”, are known to have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . They also exhibit solubility in water .

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application : Formamide is used in the synthesis of pyrimidines, which have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Methods : Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Scientific Field: Microbial Diagnostics

    • Application : Formamide is used in the denaturation of probe-target hybrids for improved microarray probe design in microbial diagnostics .
    • Methods : The study investigated the adjustment of hybridization stringency using formamide with the idea that sensitivity and specificity can be optimized during probe design .
    • Results : The model simulated formamide melting with a denaturant m-value that increased hybridization free energy (ΔG°) by 0.173 kcal/mol per percent of formamide added (v/v) .
  • Scientific Field: Polymer Chemistry

    • Application : Formamide is used as a precursor for in situ generation of isocyanide for the one-pot IMCR .
    • Methods : The in situ generated isocyanide is bound to the non-volatile polymer backbone, making this chemistry practical .
    • Results : This method allows for the synthesis of highly functionalized polymers .

Safety And Hazards

Formamide, a related compound, is classified as a Category 2 carcinogen and a Category 1B reproductive toxicant according to the OSHA Hazard Communication Standard . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

While the specific future directions for “N-(1-pyridin-4-ylethyl)formamide” are not detailed in the search results, research into similar compounds suggests potential applications in the field of non-linear optics . Additionally, the study of formamides and related compounds continues to be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-(1-pyridin-4-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJSQNUOOVMQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378035
Record name N-(1-pyridin-4-ylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-pyridin-4-ylethyl)formamide

CAS RN

20877-38-7
Record name N-(1-pyridin-4-ylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(1-Piperidin-4-yl-ethyl)-formamide; compound with acetic acid (350 mg, 1.61 mmol), 2,4-dichloro-pyrimidine (265 mg, 1.78 mmol) and ethyl-diisopropyl-amine (848 mg, 6.56 mmol) in 20 ml of ethanol were heated under reflux for 5 hours. The mixture was evaporated and the residue dissolved in water and extracted with ethyl acetate. The organic layer was dried with MgSO4 and evaporated.
Name
N-(1-Piperidin-4-yl-ethyl)-formamide; compound with acetic acid
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
848 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Pyridin-4-yl-ethanone (24.2 g, 199.77 mmol) and 10 ml of formic acid were heated to 180° C. and formamide (126 g, 2.797 mol) in 10 ml of formic acid was added within 30 min. The mixture was stirred for 90 min., cooled and poured in 100 ml of water. After addition of conc. sodium hydroxide solution until pH13 the product was extracted with diethyl-ether. The organic layer was dried with MgSO4 and evaporated. Purification by distillation (165° C./4 mbar) yields pure product.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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